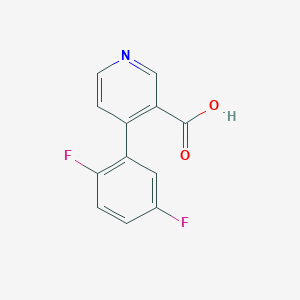
Acide 4-(2,5-difluorophényl)pyridine-3-carboxylique
Vue d'ensemble
Description
Fluorinated pyridines, such as the one you’re asking about, are compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and one or more fluorine atoms. These compounds are of interest due to their unique physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines often involves complex reactions, including the Umemoto and Balts-Schiemann reactions . The Dimroth rearrangement, which involves the isomerization of heterocycles, could also be relevant .Molecular Structure Analysis
The molecular structure of fluorinated pyridines typically includes a pyridine ring with fluorine atoms attached. The exact structure would depend on the positions of these atoms .Chemical Reactions Analysis
Fluorinated pyridines can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions . They can also be involved in reactions catalyzed by acids or bases .Physical And Chemical Properties Analysis
Fluorinated pyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The exact physical and chemical properties would depend on the specific structure of the compound.Mécanisme D'action
The mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the development and progression of various diseases. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that are responsible for inflammation and pain. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for inflammation and pain. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid also has limited stability, which can make it difficult to store for long periods of time.
Orientations Futures
There are several future directions for the research and development of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid. One direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid and its applications in various areas of scientific research.
Applications De Recherche Scientifique
Applications Agrochimiques
Les produits chimiques organiques fluorés, tels que l'"acide 4-(2,5-difluorophényl)pyridine-3-carboxylique", sont de plus en plus utilisés dans l'industrie agrochimique . Plus de 50 % des pesticides lancés au cours des deux dernières décennies étaient fluorés . Les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques du groupement pyridine contribuent aux activités biologiques de ces dérivés .
Applications Pharmaceutiques
Le composé pourrait également trouver une application dans l'industrie pharmaceutique. Les trifluorométhylpyridines, qui présentent une structure similaire à celle de l'"this compound", sont utilisées dans plusieurs produits pharmaceutiques . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le groupement trifluorométhylpyridine ont obtenu une autorisation de mise sur le marché .
Applications Vétérinaires
Comme mentionné ci-dessus, les dérivés de la trifluorométhylpyridine sont également utilisés dans les produits vétérinaires . Les propriétés uniques de ces composés pourraient potentiellement faire de l'"this compound" un composant précieux en médecine vétérinaire.
Diodes Organiques Émettrices de Lumière (OLED)
Des composés similaires à l'"this compound" ont été utilisés comme ligands dans des complexes d'Ir (III) émettant de la lumière bleue, adaptés à une utilisation comme OLED phosphorescentes . Cela suggère des applications potentielles de ce composé dans le développement de la technologie OLED.
Photocatalyseurs
Une autre application potentielle de l'"this compound" pourrait être la préparation de photocatalyseurs d'Ir (III) . Les photocatalyseurs sont des substances qui absorbent la lumière et utilisent l'énergie pour piloter des réactions chimiques.
Composés Antiviraux
Les pyrimidines, qui présentent une structure similaire à celle de l'"this compound", sont des fragments structuraux clés des agents antiviraux . Par conséquent, ce composé pourrait potentiellement être utilisé dans la synthèse de médicaments antiviraux.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-11(14)9(5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCMRPQRYFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692522 | |
| Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-01-9 | |
| Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(3-Bromo-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1651338.png)

![1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B1651340.png)

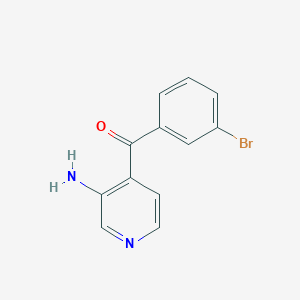
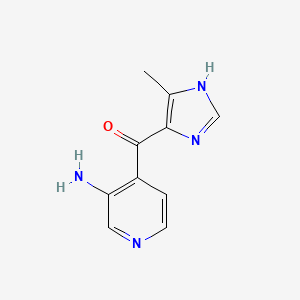
![(3-Aminopyridin-4-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B1651344.png)
![2-Methyl-1-phenyl-5-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1651346.png)
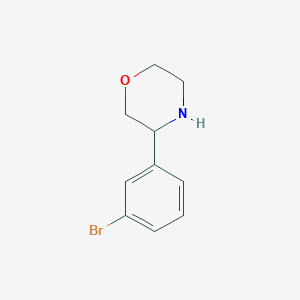
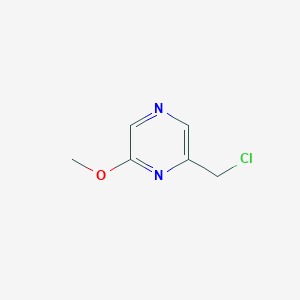
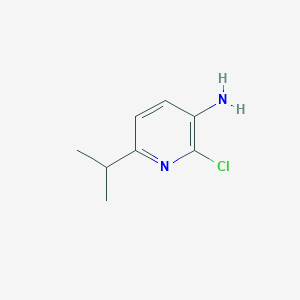
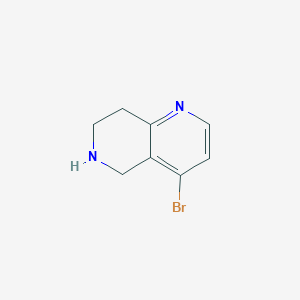
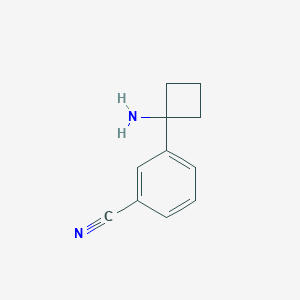
![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)